molecular formula C11H14N2O3 B6629321 N-(oxan-4-yl)-2-oxo-1H-pyridine-4-carboxamide

N-(oxan-4-yl)-2-oxo-1H-pyridine-4-carboxamide

Cat. No. B6629321
M. Wt: 222.24 g/mol
InChI Key: NGTFDLIEVVPPRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(oxan-4-yl)-2-oxo-1H-pyridine-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 4-carboxamide-2-oxo-N-(tetrahydro-2H-oxan-4-yl)-1H-pyridine or simply as compound 1. The purpose of

Mechanism of Action

The mechanism of action of N-(oxan-4-yl)-2-oxo-1H-pyridine-4-carboxamide is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes, including the protein kinase CK2 and the serine/threonine phosphatase PP2A. These enzymes are involved in various cellular processes, including cell proliferation, apoptosis, and signal transduction.
Biochemical and Physiological Effects
Studies have shown that N-(oxan-4-yl)-2-oxo-1H-pyridine-4-carboxamide has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, induce apoptosis in cancer cells, and reduce inflammation. Additionally, it has been shown to have neuroprotective effects and improve cognitive function in animal models of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(oxan-4-yl)-2-oxo-1H-pyridine-4-carboxamide in lab experiments is its potential as a drug candidate for various diseases. Additionally, it has been shown to have low toxicity in animal models. However, one of the limitations is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are various future directions for the study of N-(oxan-4-yl)-2-oxo-1H-pyridine-4-carboxamide. One potential direction is the development of more efficient synthesis methods to increase the yield of the compound. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in various fields of scientific research. Finally, studies are needed to determine the optimal dosage and administration route for the compound in various disease models.

Synthesis Methods

The synthesis of N-(oxan-4-yl)-2-oxo-1H-pyridine-4-carboxamide is a multi-step process that involves the reaction of various chemicals. The synthesis begins with the reaction of 4-cyanopyridine with ethyl chloroformate, followed by the reaction of the resulting intermediate with tetrahydro-2H-oxan-4-amine. The final product is obtained after purification through column chromatography. The yield of the synthesis process is approximately 45%.

Scientific Research Applications

N-(oxan-4-yl)-2-oxo-1H-pyridine-4-carboxamide has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of interest is in the field of medicinal chemistry, where it has been studied for its potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.

properties

IUPAC Name

N-(oxan-4-yl)-2-oxo-1H-pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c14-10-7-8(1-4-12-10)11(15)13-9-2-5-16-6-3-9/h1,4,7,9H,2-3,5-6H2,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGTFDLIEVVPPRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NC(=O)C2=CC(=O)NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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